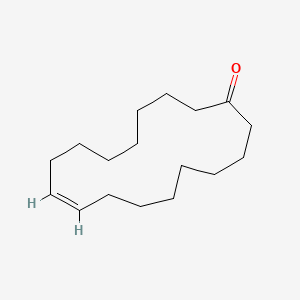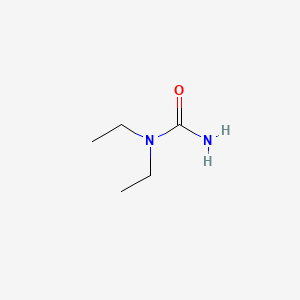
Tetrasulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasulfane is a sulfur hydride. It is a conjugate acid of a tetrasulfanide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Tetrasulfanes are integral in synthesizing complex compounds, offering structural novelty and utility in various chemical reactions. For instance, the tetrasulfane tBu3Si-S4-SitBu3 was synthesized and its structure meticulously analyzed, showcasing its potential in forming carbonyliron complexes when reacting with certain compounds (Kückmann et al., 2010). Moreover, the interaction of specific this compound derivatives with silica surfaces was explored through IR spectroscopy, revealing insights into the adsorption processes and the structural nuances of the adsorbed species (Marrone et al., 2004).
Agricultural and Therapeutic Potentials
Tetrasulfanes demonstrate significant potential in agriculture and medicine due to their biological activities. Research highlights their ability to act as selective modulators in cellular processes, offering avenues for developing nematocidal agents and other agricultural applications (Czepukojc et al., 2013). Furthermore, the synthesis of odorless polysulfanes, including tetrasulfanes, indicates their therapeutic potential in inducing apoptosis in human cancer cells without the limitations posed by natural polysulfanes (Allah et al., 2015).
Industrial Applications
In the industrial realm, tetrasulfanes contribute significantly to enhancing the mechanical properties of materials. For instance, the use of tetrasulfanes in treating silica surfaces led to the development of reinforced rubber, showcasing an improvement in mechanical properties through the optimized chemical bonding between the silica nanofiller and rubber (Ansarifar et al., 2007). Additionally, tetrasulfanes show antifungal activity against pathogens like Botrytis cinerea, suggesting their applicability in protecting crops and enhancing agricultural productivity (Czepukojc et al., 2013).
Eigenschaften
Molekularformel |
H2S4 |
|---|---|
Molekulargewicht |
130.3 g/mol |
InChI |
InChI=1S/H2S4/c1-3-4-2/h1-2H |
InChI-Schlüssel |
IKRMQEUTISXXQP-UHFFFAOYSA-N |
SMILES |
SSSS |
Kanonische SMILES |
SSSS |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



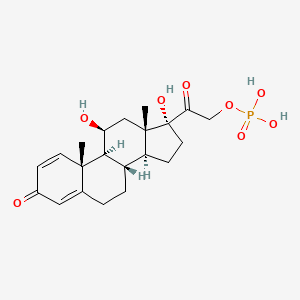
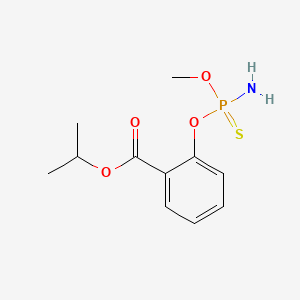
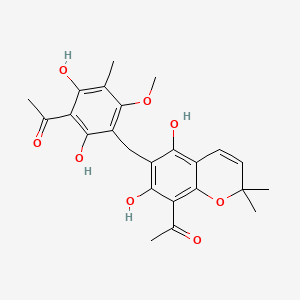
![7-[3-(3-Hydroxyoct-1-enyl)-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1203162.png)
![5-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203163.png)
![6-Chloro-2-(1-furo[2,3-c]pyridin-5-ylethylsulfanyl)pyrimidin-4-amine](/img/structure/B1203164.png)
![Acetic acid n-[2-chloro-5-[6-ethyl-2,4-diamino-pyrimid-5-yl]-phenyl]-[benzyl-triazen-3-yl]ethyl ester](/img/structure/B1203165.png)
![(9R,10S,12S)-2,3,9,10,11,12-Hexahydro-10-hydroxy-9-meth yl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3,2,1-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, hexyl ester](/img/structure/B1203166.png)
![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)

